6-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a chlorobenzylthio group and a methoxyphenyl group
Preparation Methods
The synthesis of 6-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-methoxyphenylhydrazine to form the corresponding hydrazone. The final step involves cyclization of the hydrazone with a suitable reagent, such as triethyl orthoformate, to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and other additives may also be used to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
6-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
Pyrazolopyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzylthio derivatives: Compounds with a benzylthio group may exhibit similar reactivity and applications but differ in their overall structure and properties.
Methoxyphenyl derivatives: These compounds contain a methoxyphenyl group and may have similar chemical behavior but differ in their biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-26-16-5-3-2-4-15(16)24-17-14(10-21-24)18(25)23-19(22-17)27-11-12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVPNAMPDOHSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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